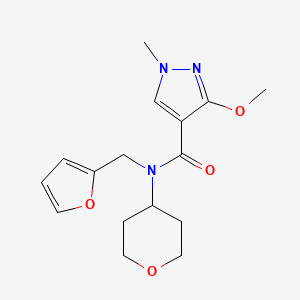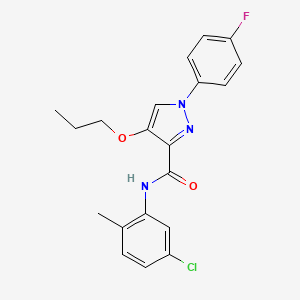
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19ClFN3O2 and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Analytical Characterization
The identification, synthesis, and comprehensive analytical characterization of related pyrazole compounds have been explored. For instance, the synthesis of pyrazole derivatives and their isomers through specific synthetic routes allow for their correct identification and differentiation. These studies include chromatographic, spectroscopic, and mass spectrometric analysis, along with crystal structure analysis, to understand their chemical properties and structural configurations (McLaughlin et al., 2016).
Crystal Structure Analysis
The investigation into the crystal structures of certain pyrazole derivatives has been conducted to understand their molecular geometry, hydrogen bonding, and intermolecular interactions. These studies provide insights into the compounds' solid-state properties and potential functionalities (Jasinski et al., 2012).
Potential Biological Activities
Anticancer Activity
Pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promise as potential anticancer agents. The structure-activity relationships (SAR) of these compounds have been explored to enhance their cytotoxic efficacy and selectivity toward cancer cells (Ahsan et al., 2018).
Antimicrobial and Anti-inflammatory Properties
The synthesis and biological evaluation of novel pyrazole derivatives have also been focused on their antimicrobial and anti-inflammatory activities. These studies aim to identify compounds with significant biological activities that could serve as leads for the development of new therapeutic agents (Ragavan et al., 2010).
Antioxidant Properties
Research into the antioxidant properties of pyrazole derivatives in various models demonstrates their potential in protecting against oxidative stress and DNA damage. Such properties are essential for the development of therapeutic agents aimed at mitigating the effects of oxidative stress-related diseases (Soliman et al., 2019).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-3-10-27-18-12-25(16-8-6-15(22)7-9-16)24-19(18)20(26)23-17-11-14(21)5-4-13(17)2/h4-9,11-12H,3,10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMWJGGMXCHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)Cl)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


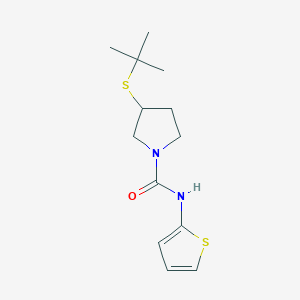
![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2834329.png)
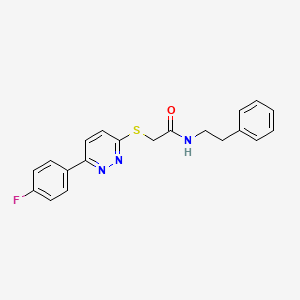
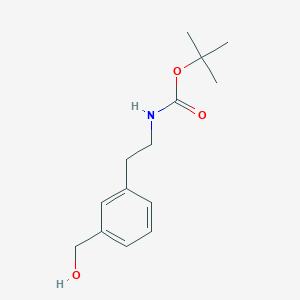
![8-(Mesitylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2834332.png)
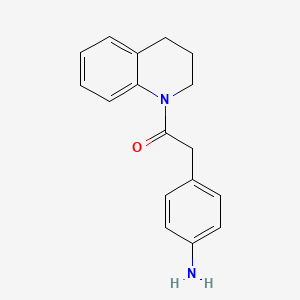
![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)
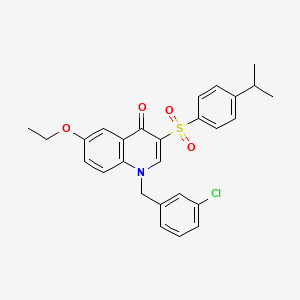
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)
![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)
![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)
